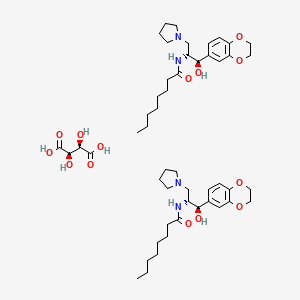

Eliglustat tartrate

説明

Eliglustat tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher’s disease . It was discovered at the University of Michigan, developed by Genzyme Corp, and was approved by the FDA in August 2014 . It is commonly used as the tartrate salt and is believed to work by inhibiting glucosylceramide synthase .

Synthesis Analysis

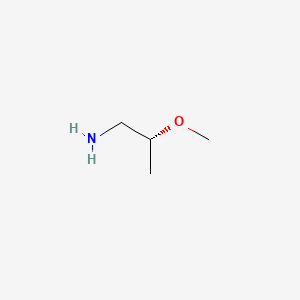

The total synthesis of eliglustat starts from readily available 1,4-benzodioxan-6-carbaldehyde via Sharpless asymmetric dihydroxylation and diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate as the key steps .

Molecular Structure Analysis

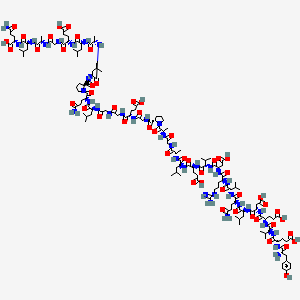

The molecular formula of Eliglustat tartrate is C50H78N4O14 . The molecular weight is 959.188 g/mol . The structure of Eliglustat can be found on various chemical databases .

Chemical Reactions Analysis

Eliglustat tartrate has been analyzed using a bioanalytical HPLC–UV method for quantification in rat plasma . The chromatographic separation of eliglustat was achieved using a Kromasil C18 column with a mobile phase consisting of a mixture of methanol and ammonium acetate (pH 3.2) in a ratio of 60:40 .

Physical And Chemical Properties Analysis

Eliglustat tartrate is a synthetic small molecule and is a white to off-white powder . It is highly soluble in water . It has a pKa of 8.79 and a log P of 2.84 .

科学的研究の応用

Improvement in Gaucher Disease Symptoms : Eliglustat tartrate, an oral substrate reduction therapy, has shown significant improvements in patients with Gaucher disease type 1. It effectively reduces spleen and liver volumes, increases hemoglobin levels and platelet counts, and improves bone mineral density. This efficacy was observed in both newly diagnosed patients and those previously treated with enzyme replacement therapy (Lukina et al., 2010) (Lukina et al., 2010).

Reduction of Gaucher Cells in Bone Marrow : Eliglustat tartrate has been shown to decrease bone marrow infiltration by Gaucher cells, as evidenced by magnetic resonance imaging assessments in a study. This effect contributes to the overall therapeutic impact of the drug in treating GD1 (Lukina et al., 2010).

Long-term Clinical Stability : In patients with GD1 who were stabilized on enzyme therapy, eliglustat maintained long-term clinical stability. Over periods of up to 4 years, parameters like hemoglobin concentration, platelet count, and spleen and liver volumes remained stable. The drug was well-tolerated, and no new or long-term safety concerns were identified (Cox et al., 2017).

Pharmacokinetics in Healthy Volunteers : Studies on healthy volunteers have revealed the safety, tolerability, and pharmacokinetics of eliglustat tartrate. The findings suggest that eliglustat tartrate is well tolerated at specific doses and exhibits promising pharmacokinetic properties for the treatment of GD1 (Peterschmitt et al., 2011).

Stability and Analytical Techniques : Research has also focused on the stability of eliglustat tartrate under various stress conditions and the development of analytical methods for its quantification. This includes the identification of novel degradation products and the validation of methods for the determination and quantification of the drug (Puppala et al., 2020).

作用機序

Eliglustat tartrate inhibits the enzyme glucosylceramide synthase . This enzyme is involved in the production of glycosphingolipids. By inhibiting this enzyme, eliglustat reduces the accumulation of glucosylceramide, a lipid that accumulates in the cells and organs of patients with Gaucher’s disease .

Safety and Hazards

Eliglustat tartrate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation .

将来の方向性

特性

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBARPMUNHKBIQ-VTHUDJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239166 | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eliglustat tartrate | |

CAS RN |

928659-70-5 | |

| Record name | Eliglustat tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)